N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
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Overview
Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H22N8O2 and its molecular weight is 394.439. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves the use of specific precursors like dimethylaminotriazine and pyrrolidinyltriazine, coupled with pyridylisoxazole intermediates. Typical synthetic procedures include nucleophilic substitution reactions, often carried out under controlled conditions such as specific temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrially, this compound is synthesized through automated processes in chemical reactors. Key parameters such as pressure, temperature, and reactant concentrations are meticulously monitored to optimize reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions are also possible, using agents like lithium aluminum hydride, resulting in the conversion of functional groups within the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common and involve replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Conditions usually involve ambient temperature and the presence of catalysts like manganese dioxide.
Reduction: These reactions are often carried out under inert atmosphere to prevent unwanted side reactions.
Substitution: Such reactions generally require solvents like dimethylformamide and catalysts such as sodium methoxide.
Major Products Formed:
Oxidative processes often yield oxygenated derivatives.
Reduction processes typically produce simpler hydrocarbons or alcohols.
Substitution reactions result in various substituted derivatives, depending on the nature of the nucleophile involved.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound exhibits bioactive properties, making it useful in the study of enzyme inhibitors and receptor antagonists. It is often used in biological assays to understand its interaction with cellular proteins.
Medicine: Investigated for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: Utilized in the manufacture of specialty chemicals and advanced materials, including polymer additives and surface coatings. Its unique chemical structure allows for versatile applications in industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. It typically binds to active sites, altering the normal function of these proteins, leading to its observed biological effects. Pathways involved often include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Compared to other triazine and isoxazole derivatives, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
4,6-Diamino-2-(pyrrolidin-1-yl)-1,3,5-triazine
5-(Dimethylamino)-2-(pyridin-3-yl)isoxazole
N-((4-Morpholinyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl-5-(pyridin-3-yl)isoxazole
These compounds exhibit varying degrees of activity and application, highlighting the uniqueness and versatility of this compound in scientific research and industrial applications.
Biological Activity
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activities, including antibacterial, antifungal, anti-inflammatory, and potential anticancer properties, supported by various research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C20H22N6O. Its structure features a complex arrangement of isoxazole and triazine moieties, which are known to contribute to various biological activities.
Antibacterial and Antifungal Properties
Research indicates that derivatives of isoxazole, including the compound , exhibit notable antibacterial and antifungal activities. A study highlighted that newly prepared compounds showed high efficacy against several bacterial strains and fungi when compared to standard antibiotics .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 8 µg/mL |
Compound B | S. aureus | 4 µg/mL |
N-(isoxazole) | C. albicans | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of isoxazole derivatives has also been documented. Specifically, compounds similar to this compound have shown selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes .
Case Study: COX Inhibition
In a study examining various isoxazole derivatives for COX inhibition, one compound demonstrated an IC50 value of 0.95 µM for COX-2, indicating strong anti-inflammatory potential .
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. For instance, compounds with similar structural features have been evaluated as CDC42 inhibitors, which are promising targets for cancer therapy due to their role in cell cycle regulation and cancer metastasis .
Table 2: Anticancer Activity of Related Compounds
Compound Name | Target Protein | IC50 (nM) |
---|---|---|
Compound X | CDC42 | 50 |
Compound Y | TEAD | 171 |
The biological activity of this compound may be attributed to its ability to interact with specific protein targets within cells. For example, the triazine moiety has been shown to bind effectively to kinase domains, influencing downstream signaling pathways involved in cell proliferation and inflammation .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O2/c1-26(2)18-22-16(23-19(24-18)27-8-3-4-9-27)12-21-17(28)14-10-15(29-25-14)13-6-5-7-20-11-13/h5-7,10-11H,3-4,8-9,12H2,1-2H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYXUUFPGSPVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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